(2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone
Overview
Description
“(2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone” belongs to the class of organic compounds known as benzoylindoles. These are organic compounds containing an indole attached to a benzoyl moiety through the acyl group . This compound has been identified in human blood . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes an indole attached to a benzoyl moiety through the acyl group . The IUPAC name for this compound is 3-(2-iodo-5-nitrobenzoyl)-1-[(1-methylpiperidin-2-yl)methyl]-1H-indole .Physical And Chemical Properties Analysis
The compound has a chemical formula of C22H22IN3O3 and an average molecular weight of 503.34 . The mono-isotopic molecular weight is 503.07059 .Scientific Research Applications
Synthetic Cannabinoid Receptor Agonists (SCRAs)
- Application Summary: SCRAs, including “(2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone”, have been identified as new psychoactive substances (NPS). They are structurally heterogeneous but most act as potent, high-efficacy agonists of cannabinoid type 1 and type 2 receptors (CB 1 and CB 2, respectively) .
- Methods of Application: SCRA raw materials are most commonly manufactured in China, imported to the country of sale by organized crime groups or entrepreneurs, and applied to dried plant matter for use as smoking blends with superficial similarity to cannabis . Less commonly, SCRAs are sold as bulk powders of high purity, as liquid formulations for vaporization in electronic cigarettes, blended into a dough-like substance as “fake hash,” and in edible products such as candy and baked goods .
Potential Therapeutic Role in Neurodegenerative Disorders
- Application Summary: The compound has been identified as a selective cannabinoid CB2 receptor agonist . The cannabinoid receptor type 2 (CB2) is a G protein-coupled receptor that in humans is encoded by the CNR2 gene . CB2 receptors may have possible therapeutic roles in the treatment of neurodegenerative disorders such as Alzheimer’s disease .
- Methods of Application: The compound, being a potent and selective agonist for the cannabinoid receptor CB2, has analgesic effects in animal studies, particularly against “atypical” pain such as hyperalgesia and allodynia . The specific methods of application in this context would likely involve administration of the compound in a controlled laboratory setting, under the guidance of medical professionals and researchers .
Potential Role in Pain Management
- Application Summary: The compound has been identified as a potent and selective agonist for the cannabinoid receptor CB2 . This receptor has been implicated in pain management, particularly in cases of “atypical” pain such as hyperalgesia and allodynia .
- Methods of Application: The compound, being a potent and selective agonist for the cannabinoid receptor CB2, has analgesic effects in animal studies . The specific methods of application in this context would likely involve administration of the compound in a controlled laboratory setting, under the guidance of medical professionals and researchers .
properties
IUPAC Name |
(2-iodo-5-nitrophenyl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHIXXCLLBMBDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22IN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017015 | |
Record name | AM_1241 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone | |
CAS RN |
444912-48-5 | |
Record name | (2-Iodo-5-nitrophenyl)[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=444912-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AM-1241 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AM_1241 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R,S)-AM1241 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AM-1241 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLM851L3RD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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